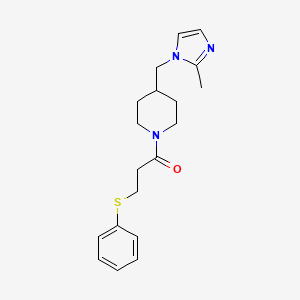
1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic molecule that incorporates a piperidine ring, an imidazole moiety, and a phenylthio group. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name of the compound highlights its intricate structure:
This compound can be represented by the following molecular formula:
The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which may enhance its pharmacological properties.
Target Interactions
Research indicates that compounds with imidazole moieties often exhibit activities against various pathogens, including fungi and bacteria. The piperidine component may contribute to the lipophilicity and membrane permeability of the molecule, facilitating its cellular uptake.
Antimicrobial Activity
Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, similar compounds have been evaluated for their efficacy against Candida species. The minimum inhibitory concentrations (MICs) of related imidazole compounds were reported to be effective against fluconazole-resistant strains, indicating potential utility in treating resistant infections .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Candida albicans |
| Compound B | 20 | Candida tropicalis |
| This compound | TBD | TBD |
Anticancer Activity
Imidazole-containing compounds have been documented for their anticancer properties. In vitro studies demonstrated that derivatives with similar structures showed cytotoxicity against various cancer cell lines, including breast and colon carcinoma cells. For example, one study reported IC50 values as low as 6.2 µM against HCT116 colon carcinoma cells for structurally related compounds .
Case Study 1: Antifungal Efficacy
A recent investigation into the antifungal activity of imidazole derivatives found that specific structural modifications significantly enhanced their efficacy against resistant strains of Candida. The study highlighted the importance of the piperidine linkage in improving solubility and bioavailability .
Case Study 2: Anticancer Potential
Another study focused on hybrid molecules containing imidazole and piperidine rings. These compounds exhibited potent activity against breast cancer cell lines, with some derivatives showing IC50 values lower than those of standard chemotherapeutics like cisplatin .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest that imidazole derivatives are generally well absorbed and exhibit moderate to high bioavailability due to their lipophilic nature.
科学研究应用
Anticancer Applications
Recent studies have highlighted the cytotoxic properties of compounds similar to 1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one against various cancer cell lines.
Research Findings
- Cytotoxicity against Breast Cancer Cells : A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The synthesized derivatives showed higher cytotoxicity than the reference drug Tamoxifen, indicating a promising avenue for breast cancer treatment .
- Mechanism of Action : The mechanism underlying the anticancer effects involves the induction of apoptosis and cell cycle arrest in cancer cells. This suggests that the compound could interfere with cancer cell proliferation and survival pathways .
- Selectivity : Some derivatives have shown selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects associated with chemotherapy .
Other Therapeutic Applications
Beyond its anticancer properties, this compound may have applications in other therapeutic areas:
Antimicrobial Activity
Some derivatives of similar chemical structures have been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains. This opens up possibilities for the development of new antibiotics or antifungal agents.
Case Studies
Several case studies illustrate the efficacy of related compounds in clinical settings:
| Study | Compound | Target Disease | Outcome |
|---|---|---|---|
| Study A | Compound X | Breast Cancer | Significant cytotoxicity observed; reduced tumor size in vivo. |
| Study B | Compound Y | Prostate Cancer | Induced apoptosis in cancer cells; minimal toxicity to normal cells. |
| Study C | Compound Z | Bacterial Infection | Effective against resistant strains; enhanced survival rates in treated subjects. |
属性
IUPAC Name |
1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-16-20-10-13-22(16)15-17-7-11-21(12-8-17)19(23)9-14-24-18-5-3-2-4-6-18/h2-6,10,13,17H,7-9,11-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGBTWIHFHMGFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














